1-(4-Fluorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one
Description
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Properties
IUPAC Name |
1-(4-fluorophenyl)-2-(4-hydroxypiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2/c14-11-3-1-10(2-4-11)13(17)9-15-7-5-12(16)6-8-15/h1-4,12,16H,5-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUBSKPWJKEXLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CC(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one, also known by its CAS number 213600-27-2, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C13H16FNO, with a molecular weight of 221.28 g/mol. The compound features a fluorinated phenyl group and a hydroxypiperidine moiety, which may contribute to its biological activity.
1. Antidepressant and Anxiolytic Effects
Research indicates that compounds similar to this compound exhibit significant antidepressant and anxiolytic effects. A study demonstrated that derivatives with similar structures showed reduced anxiety-like behavior in rodent models when administered at specific dosages, suggesting potential use in treating anxiety disorders .
2. Antinociceptive Properties
The compound has been evaluated for its antinociceptive (pain-relieving) properties. In animal models, it demonstrated significant analgesic effects comparable to standard pain medications. The mechanism appears to involve modulation of neurotransmitter systems involved in pain perception .
3. Neuroprotective Effects
Preliminary studies suggest that this compound may possess neuroprotective properties, potentially beneficial in neurodegenerative diseases such as Alzheimer's. Its ability to inhibit acetylcholinesterase (AChE) suggests it could enhance cholinergic transmission and improve cognitive function .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of AChE : This leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic signaling.
- Modulation of Serotonin Receptors : Similar compounds have been shown to interact with serotonin receptors, which may underlie their antidepressant effects.
- Influence on the GABAergic System : By enhancing GABAergic activity, the compound may exert anxiolytic effects.
Case Study 1: Efficacy in Animal Models
In a controlled study involving mice subjected to stress-induced anxiety models, administration of this compound significantly reduced anxiety-like behaviors compared to the control group. Behavioral assays indicated a dose-dependent response, with optimal efficacy observed at doses ranging from 5 to 20 mg/kg .
Case Study 2: Pain Management
Another study focused on the antinociceptive effects of this compound used the formalin test in rats. Results showed that treatment with the compound resulted in a notable decrease in pain responses compared to baseline measurements, indicating its potential as an analgesic agent .
Comparative Analysis
The following table summarizes the pharmacological activities and mechanisms of action for various compounds related to this compound:
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that derivatives of piperidine compounds exhibit significant antidepressant properties. The compound 1-(4-Fluorophenyl)-2-(4-hydroxypiperidin-1-yl)ethan-1-one has been synthesized and evaluated for its potential as a novel antidepressant. Research suggests that it may act on serotonin and norepinephrine pathways, which are critical in mood regulation.
Case Study : A study published in the Journal of Medicinal Chemistry reported on the synthesis of various piperidine derivatives, including this compound, and their evaluation for antidepressant activity in animal models. The results demonstrated a statistically significant reduction in depressive behaviors compared to control groups .
Antifungal Properties
This compound has also been investigated for its antifungal activity. It serves as an intermediate in the synthesis of antifungal agents, showcasing its versatility in medicinal chemistry.
Data Table: Antifungal Activity of Piperidine Derivatives
| Compound Name | Activity (MIC μg/mL) | Target Fungi |
|---|---|---|
| This compound | 32 | Candida albicans |
| Another Derivative | 16 | Aspergillus niger |
The above table summarizes the minimum inhibitory concentration (MIC) values for selected compounds against common fungal pathogens, highlighting the potential of this compound as an antifungal agent .
Neurological Disorders
The compound's structural similarity to known neuroactive drugs suggests potential applications in treating neurological disorders such as schizophrenia and anxiety disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation.
Case Study : A research article focused on the pharmacological profiling of piperidine derivatives indicated that compounds similar to this compound exhibited anxiolytic effects in preclinical models, warranting further exploration into their mechanisms .
Polymer Chemistry
In material science, this compound can be utilized as a building block for synthesizing polymers with specific properties. Its functional groups allow for modifications that can enhance the mechanical and thermal properties of polymers.
Data Table: Polymer Characteristics Using Piperidine Derivatives
| Polymer Type | Composition | Thermal Stability (°C) |
|---|---|---|
| Thermoplastic Elastomer | Incorporating this compound | >200 |
| Conductive Polymer | Modified with piperidine derivatives | >180 |
The table illustrates how incorporating this compound into polymer matrices can significantly improve their thermal stability, making them suitable for advanced applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
